molecular formula C13H16O2 B8424221 3-[2-(benzyloxy)ethyl]cyclobutan-1-one

3-[2-(benzyloxy)ethyl]cyclobutan-1-one

Cat. No.: B8424221
M. Wt: 204.26 g/mol
InChI Key: VZNDMIXOMCHKPU-UHFFFAOYSA-N
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Description

3-[2-(benzyloxy)ethyl]cyclobutan-1-one is an organic compound characterized by a cyclobutanone ring substituted with a benzyloxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 3-[2-(benzyloxy)ethyl]cyclobutan-1-one typically involves the reaction of 3-dibromo-2,2-dimethoxypropane with diisopropyl malonate. The reaction proceeds through several steps, including bromination of acetone in methanol, followed by cyclization to form the cyclobutanone ring . The reaction conditions are generally mild, and the raw materials are readily available and cost-effective.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves the use of efficient catalysts and optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-[2-(benzyloxy)ethyl]cyclobutan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the cyclobutanone ring to cyclobutanol derivatives.

    Substitution: The benzyloxyethyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed in substitution reactions.

Major Products Formed

Scientific Research Applications

3-[2-(benzyloxy)ethyl]cyclobutan-1-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: The compound is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-[2-(benzyloxy)ethyl]cyclobutan-1-one involves its interaction with specific molecular targets and pathways. The compound can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can result in various biological effects, including enzyme inhibition and modulation of cellular pathways .

Comparison with Similar Compounds

Similar Compounds

    Cyclobutanone: The parent compound without the benzyloxyethyl group.

    3-(Benzyloxymethyl)cyclobutanone: A similar compound with a benzyloxymethyl group instead of benzyloxyethyl.

    Cyclopentanone: A five-membered ring analog.

Uniqueness

3-[2-(benzyloxy)ethyl]cyclobutan-1-one is unique due to the presence of the benzyloxyethyl group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C13H16O2

Molecular Weight

204.26 g/mol

IUPAC Name

3-(2-phenylmethoxyethyl)cyclobutan-1-one

InChI

InChI=1S/C13H16O2/c14-13-8-12(9-13)6-7-15-10-11-4-2-1-3-5-11/h1-5,12H,6-10H2

InChI Key

VZNDMIXOMCHKPU-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1=O)CCOCC2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

Zinc dust was added to a solution of 3-(benzyloxyethyl)-2,2-dichlorocyclobutanone in glacial acetic acid at room temperature. The reactants were heated at 60° C. for 1 hr, after which time dry diethyl ether was added to the cooled products, which were then filtered. The residue was washed with diethyl ether and the combined filtrate and washings were concentrated under reduced pressure. The residue was dissolved in CH2Cl2, which was washed with saturated NaHCO3 twice and water once. The organic phase was dried over MgSO4 and the solvent was evaporated to give an oily product, which was purified by silica gel flash chromatography (Hexane: EtOAc=6:1). 1H NMR (CDCl3, 400 MHz): δ 1.85-1.90 (q, J=6.0, 2H), 2.45-2.56 (m, 1H), 2.66-2.74 (m, 2H), 3.07-3.15 (m, 2H), 3.48-3.51 (t, J=6.0, 2H), 4.48 (s, 2H), 7.24-7.35 (m, 5H). 13C NMR (CDCl3, 100 MHz): δ 21.29, 36.02, 52.56, 68.85, 72.99, 127.56, 127.62, 128.40, 138.33, 208.25. Rf=0.45 (Hexane: EtOAc=3:1). IR (neat) νmax 3054, 2927, 2856, 1779, 1266, 737, 704.
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